An In-depth Technical Guide to 5-(3-Bromophenyl)pyrrolidin-2-one (CAS 1314757-72-6)
An In-depth Technical Guide to 5-(3-Bromophenyl)pyrrolidin-2-one (CAS 1314757-72-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(3-Bromophenyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data and leveraging established principles of organic and medicinal chemistry, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidin-2-one nucleus is a well-established "privileged scaffold" in medicinal chemistry. Its five-membered lactam structure offers a unique combination of properties, including hydrogen bonding capabilities, conformational flexibility, and a three-dimensional architecture that is advantageous for exploring pharmacophore space.[1] This scaffold is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic relevance. The introduction of a 3-bromophenyl substituent at the 5-position of the pyrrolidin-2-one ring in the target compound, 5-(3-Bromophenyl)pyrrolidin-2-one, offers a strategic handle for further chemical modifications and the potential for specific interactions with biological targets.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1314757-72-6 | - |
| Molecular Formula | C₁₀H₁₀BrNO | Supplier Data[2] |
| Molecular Weight | 240.10 g/mol | Supplier Data[2] |
| Appearance | Expected to be a solid at room temperature | Inferred from related bromophenyl pyrrolidinones |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |
| SMILES | O=C1NC(C2=CC=CC(Br)=C2)CC1 | Supplier Data[2] |
| InChIKey | Inferred from structure | - |
Spectroscopic Characterization (Predicted)
The following tables outline the expected spectral characteristics of 5-(3-Bromophenyl)pyrrolidin-2-one. These predictions are based on the known spectral data of the pyrrolidin-2-one core and substituted benzene rings.[3][4]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 4H | Aromatic protons (bromophenyl ring) |
| ~6.5-7.0 | br s | 1H | N-H (amide) |
| ~4.8-5.0 | t | 1H | CH (C5-H) |
| ~2.3-2.6 | m | 2H | CH₂ (C3-H₂) |
| ~1.9-2.2 | m | 2H | CH₂ (C4-H₂) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | C=O (C2, amide carbonyl) |
| ~140-145 | Aromatic C-Br |
| ~120-135 | Aromatic CH |
| ~55-60 | CH (C5) |
| ~30-35 | CH₂ (C3) |
| ~25-30 | CH₂ (C4) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200 (broad) | N-H stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680-1700 | C=O stretch (amide I band) |
| ~1600, ~1475 | Aromatic C=C stretch |
| ~1100-1000 | C-Br stretch |
Mass Spectrometry (MS) (Predicted Fragmentation)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 239/241 (due to the isotopic abundance of ⁷⁹Br and ⁸¹Br) would be expected. Key fragmentation pathways would likely involve the loss of the bromophenyl group and cleavage of the pyrrolidinone ring.
Synthesis Strategies
A specific, detailed synthesis protocol for 5-(3-Bromophenyl)pyrrolidin-2-one is not prominently described in the literature. However, its synthesis can be envisioned through established methodologies for the formation of 5-aryl-pyrrolidin-2-ones. A plausible retrospective analysis suggests a few potential synthetic routes.
Conceptual Synthetic Workflow
Caption: Retrosynthetic pathways for 5-(3-Bromophenyl)pyrrolidin-2-one.
Proposed Experimental Protocol: Cyclization of a γ-Amino Acid
This protocol is a generalized procedure based on known methods for synthesizing pyrrolidin-2-ones from γ-amino acids.
Step 1: Synthesis of the γ-Amino Acid Precursor (Not detailed)
The precursor, γ-amino-γ-(3-bromophenyl)butanoic acid, could be synthesized from 3-bromobenzaldehyde through various multi-step sequences, potentially involving a Strecker synthesis followed by hydrolysis and reduction, or a Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester.
Step 2: Lactamization
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-amino-γ-(3-bromophenyl)butanoic acid in a high-boiling point, inert solvent such as toluene or xylene.
-
Dehydration: Heat the reaction mixture to reflux. Water will be formed during the intramolecular amide bond formation and can be removed azeotropically using a Dean-Stark apparatus.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Potential Applications in Drug Discovery
While direct biological activity data for 5-(3-Bromophenyl)pyrrolidin-2-one is not available, the structural motifs present in the molecule suggest several promising avenues for investigation in drug discovery.
As a Scaffold for Novel Therapeutics
The 3-bromophenyl group serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Potential Biological Targets
Based on the activities of related bromophenyl pyrrolidinone derivatives, potential biological targets for this compound and its analogs could include:
-
p300/CBP Bromodomains: Pyrrolidinone-based compounds have been identified as inhibitors of the p300/CBP bromodomain, which are implicated in cancer.[5]
-
p53-MDM2 Interaction: The pyrrolidone scaffold has been utilized to develop inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[6][7]
-
Neuroinflammatory Pathways: Analogs of 5-BDBD, which contain a bromophenyl moiety, have been investigated as PET radioligands for the P2X4 receptor, a target in neuroinflammation.[8]
Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of 5-(3-Bromophenyl)pyrrolidin-2-one.
Safety and Handling
Specific safety data for 5-(3-Bromophenyl)pyrrolidin-2-one is not available. The following recommendations are based on the safety profiles of the parent compound, 2-pyrrolidinone, and other brominated aromatic compounds.[9][10][11]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Toxicology: Brominated aromatic compounds can be irritants and may be harmful if swallowed or absorbed through the skin. The parent compound, 2-pyrrolidinone, is classified as causing serious eye irritation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-(3-Bromophenyl)pyrrolidin-2-one is a compound with significant potential in medicinal chemistry. While specific experimental data is currently limited, its structural features suggest it is a valuable building block for the synthesis of novel therapeutic agents. The combination of the privileged pyrrolidinone scaffold and the synthetically versatile bromophenyl group makes it an attractive starting point for the development of inhibitors for a range of biological targets, particularly in the areas of oncology and neuroinflammation. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.
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